2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.: 353477-88-0
VCID: VC4098724
InChI: InChI=1S/C27H19Cl3O6/c1-15-19-10-9-18(34-14-26(32)35-13-24(31)16-5-7-17(28)8-6-16)11-25(19)36-27(33)20(15)12-21-22(29)3-2-4-23(21)30/h2-11H,12-14H2,1H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl
Molecular Formula: C27H19Cl3O6
Molecular Weight: 545.8 g/mol

2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

CAS No.: 353477-88-0

Cat. No.: VC4098724

Molecular Formula: C27H19Cl3O6

Molecular Weight: 545.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate - 353477-88-0

Specification

CAS No. 353477-88-0
Molecular Formula C27H19Cl3O6
Molecular Weight 545.8 g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C27H19Cl3O6/c1-15-19-10-9-18(34-14-26(32)35-13-24(31)16-5-7-17(28)8-6-16)11-25(19)36-27(33)20(15)12-21-22(29)3-2-4-23(21)30/h2-11H,12-14H2,1H3
Standard InChI Key RPAVSHXRRPIVFG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl

Introduction

The compound 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic molecule belonging to the class of chromone derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides detailed insights into its molecular structure, synthesis, and potential applications.

Synthesis

The synthesis of this compound is typically achieved through multi-step organic reactions involving:

  • Preparation of Chromone Derivative: The chromone moiety is synthesized by cyclization reactions starting from salicylaldehydes or related precursors.

  • Esterification Reaction: The chromone derivative is esterified with a chlorophenyl oxoethyl group using coupling agents like DCC (dicyclohexylcarbodiimide).

  • Halogenation Steps: Introduction of chlorine atoms at specific positions enhances the compound's reactivity and bioactivity.

These steps are carried out under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

The halogenated aromatic groups confer antimicrobial properties by disrupting bacterial cell membranes or inhibiting enzymatic pathways .

Other Pharmacological Effects

Chromones are known for their anti-inflammatory and antihistaminic activities, making them candidates for treating allergies and asthma .

Spectral Characterization

The identification and confirmation of the compound's structure rely on advanced analytical techniques:

TechniqueObservations
1H NMRDistinct signals for aromatic protons and methyl groups .
13C NMRPeaks corresponding to carbon atoms in ester, ketone, and aromatic regions .
Mass SpectrometryMolecular ion peak at m/z=545m/z = 545, confirming molecular weight .
UV SpectroscopyAbsorption maxima indicative of conjugated chromone systems .

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